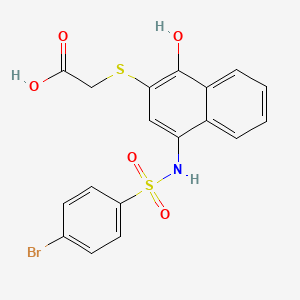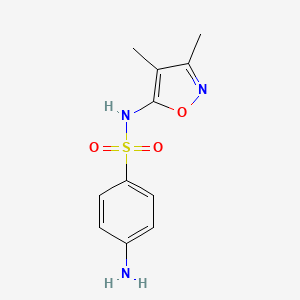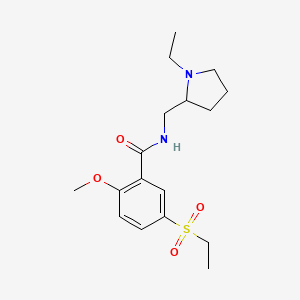
Phenylhydroquinone
概要
説明
作用機序
Target of Action
Phenylhydroquinone (PHQ) primarily targets the p53 protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it is known as the “guardian of the genome”. It functions by regulating the cell cycle and functioning as a tumor suppressor .
Mode of Action
PHQ interacts with its target, the p53 protein, by inducing its activation . This activation is achieved through the up-regulation of apoptosis, a process that leads to programmed cell death . This interaction results in changes at the cellular level, particularly in thymocytes, leading to cell cycle arrest .
Biochemical Pathways
PHQ affects the cell cycle regulation pathway, specifically the G2/M phase . It induces cell cycle arrest through the reduced expression of genes associated with this phase . This results in an increase in apoptosis .
Pharmacokinetics
It’s known that phq is a metabolite of o-phenylphenol, which is metabolized by cytochrome p450 monooxygenases . This suggests that PHQ may share similar pharmacokinetic properties with its parent compound.
Result of Action
The action of PHQ results in the inhibition of thymocyte development through cell cycle arrest and increased apoptosis in the p53-dependent pathway . This leads to thymic atrophy, characterized by the loss of thymocytes .
Action Environment
For instance, the presence of copper has been shown to increase the mutagenesis of the TP53 gene when co-treated with PHQ . This suggests that the presence of certain metals in the environment could potentially influence the action, efficacy, and stability of PHQ.
準備方法
Synthetic Routes and Reaction Conditions: Phenylhydroquinone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with a benzenediazonium compound. This reaction is typically carried out in an aqueous medium with the pH maintained between 3 and 9 . The mixture may also contain a water-immiscible solvent to facilitate the separation of this compound as it forms. Another method involves the alkylation of hydroquinone with cyclohexene to produce cyclohexylhydroquinone, which is then dehydrogenated to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using the benzenediazonium compound method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of water-immiscible solvents and pH control are critical factors in the industrial production process .
化学反応の分析
Types of Reactions: Phenylhydroquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to phenylbenzoquinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The hydroxyl groups in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Zinc, iron, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Phenylbenzoquinone.
Reduction: this compound (from phenylbenzoquinone).
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
科学的研究の応用
Phenylhydroquinone has a wide range of applications in scientific research:
類似化合物との比較
Phenylhydroquinone is similar to other hydroquinone derivatives, such as:
Hydroquinone (1,4-dihydroxybenzene): Unlike this compound, hydroquinone lacks the phenyl substitution, making it less hydrophobic and more soluble in water.
2,3-Dimethylhydroquinone: This compound has methyl groups instead of a phenyl group, which affects its reactivity and solubility.
2,5-Dihydroxybiphenyl: This is another name for this compound, highlighting its structural similarity to biphenyl compounds.
Uniqueness: this compound’s unique structure, with both hydroquinone and phenyl moieties, imparts distinct chemical properties, such as enhanced thermal stability and solubility in organic solvents. These properties make it particularly valuable in the synthesis of high-performance polymers and other advanced materials .
特性
IUPAC Name |
2-phenylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZKKZXWDBOGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051553 | |
| Record name | Biphenyl-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-21-6 | |
| Record name | Phenylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylhydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-2,5-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Biphenyl-2,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPT41T80FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B1682695.png)
![3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic Acid](/img/structure/B1682696.png)












